(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
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Overview
Description
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C6H13NO3·HCl and a molecular weight of 183.63 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
L-Threonine Ethyl Ester Hydrochloride, also known as Ethyl L-threoninate hydrochloride or (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, is a derivative of the amino acid L-Threonine As a derivative of l-threonine, it may interact with the same biological targets as l-threonine, including proteins and enzymes involved in various metabolic pathways .
Mode of Action
It’s known that l-threonine and its derivatives can participate in protein synthesis and other metabolic processes . As an ester of L-Threonine, this compound might be hydrolyzed in the body to release L-Threonine, which can then participate in these processes .
Biochemical Pathways
L-Threonine is involved in several biochemical pathways, including protein synthesis and the metabolism of amino acids . It’s plausible that L-Threonine Ethyl Ester Hydrochloride, once hydrolyzed to L-Threonine, could participate in these same pathways.
Pharmacokinetics
It’s known that l-threonine and its derivatives are generally well-absorbed and distributed throughout the body . The compound is likely metabolized by esterases to produce L-Threonine, which can then be further metabolized or excreted .
Result of Action
As a derivative of l-threonine, it may have similar effects, such as participating in protein synthesis and other metabolic processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Threonine Ethyl Ester Hydrochloride. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability of the compound and its ability to interact with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of L-threonine with ethanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield a keto ester, while reduction can produce an amino alcohol .
Scientific Research Applications
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
- (2R,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
- (2R,3S)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
Uniqueness
The uniqueness of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride lies in its specific stereochemistry, which can influence its reactivity and interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-amino-3-hydroxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKKNTASOQMDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39994-70-2 |
Source
|
Record name | Ethyl L-threoninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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